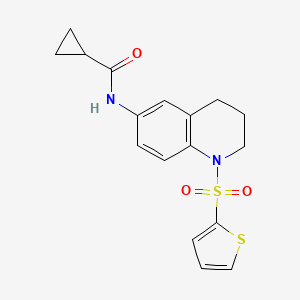

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S2/c20-17(12-5-6-12)18-14-7-8-15-13(11-14)3-1-9-19(15)24(21,22)16-4-2-10-23-16/h2,4,7-8,10-12H,1,3,5-6,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRJETGNVYWPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through ring-forming multicomponent reactions . The tetrahydroquinoline moiety can be introduced via a cyclization reaction, and the sulfonyl group can be added through sulfonation reactions. The final step involves the formation of the cyclopropanecarboxamide group through a condensation reaction with cyclopropanecarboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a thiol group.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound with applications in drug discovery.

Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene ring and sulfonyl group may play a role in binding to enzymes or receptors, while the tetrahydroquinoline moiety could influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules from the literature:

Key Comparative Insights

Structural Variations Impacting Bioactivity The target compound shares the tetrahydroquinoline-thiophene sulfonyl motif with 3-phenyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanamide . However, the replacement of the phenylpropanamide group with a cyclopropanecarboxamide may enhance metabolic stability due to the cyclopropane’s rigid geometry and reduced susceptibility to enzymatic degradation.

However, analogous compounds (e.g., those in ) are typically synthesized via multistep protocols involving nucleophilic substitutions, coupling reactions, and chromatographic purification, with yields ranging from 51% to 72.6% .

For instance, thiophene-2-carboximidamide derivatives exhibit selective inhibition of inducible NOS (iNOS) over endothelial NOS (eNOS), a critical factor in minimizing off-target effects .

Purity and Characterization

- High-performance liquid chromatography (HPLC) purity (>95%) is a common benchmark for bioactive derivatives in . The target compound would likely require similar rigorous purification to ensure reliability in pharmacological studies.

Biological Activity

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and pharmacology. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure is characterized by a cyclopropane ring attached to a tetrahydroquinoline moiety, which is further substituted with a thiophenesulfonyl group. The molecular formula is , and its molecular weight is approximately 348.43 g/mol. Understanding the structure is crucial as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily revolves around its role as an inhibitor of key signaling pathways involved in cancer progression. Specifically, it has been investigated for its effects on the PI3K/Akt/mTOR pathway, which is critical in regulating cell growth and survival.

Key Findings:

- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds similar to this compound exhibit significant anti-tumor activity across various cancer cell lines. For instance, derivatives have been reported to display IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

Biological Activity Data

The following table summarizes the biological activity data for related compounds that may provide insights into the activity of this compound:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 13g | A549 | 0.20 ± 0.05 | PI3Kα/mTOR Inhibitor |

| Compound 13g | MCF-7 | 1.25 ± 0.11 | PI3Kα/mTOR Inhibitor |

| Compound 13g | HeLa | 1.03 ± 0.24 | PI3Kα/mTOR Inhibitor |

Case Study 1: Anti-Tumor Activity

A recent study synthesized a series of thiophene-containing compounds and evaluated their anti-tumor activities. Among these, a compound structurally similar to this compound demonstrated potent inhibition of cell proliferation in vitro. The study highlighted that the compound induced G0/G1 phase arrest and apoptosis in A549 cells at low concentrations .

Case Study 2: Enzymatic Activity Assays

Enzymatic assays indicated that certain derivatives could significantly suppress the phosphorylation of AKT at doses as low as 0.1 µM. Such findings suggest that these compounds may effectively disrupt the PI3K/Akt/mTOR signaling pathway critical for tumor growth .

Q & A

What are the key synthetic strategies for preparing N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide?

Level: Basic

Answer:

The synthesis typically involves multi-step routes:

Core Formation: Construction of the tetrahydroquinoline scaffold via cyclization or reduction of quinoline precursors.

Sulfonylation: Introduction of the thiophene-2-sulfonyl group at position 1 using sulfonyl chlorides under basic conditions (e.g., NaH in DMF) .

Amide Coupling: Attachment of the cyclopropanecarboxamide group at position 6 via carbodiimide-mediated coupling (e.g., EDC/HOBt) with cyclopropanecarboxylic acid derivatives .

Purification: Final purification via column chromatography or recrystallization, with HPLC used to confirm purity (>95%) .

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | Thiophene-2-sulfonyl chloride, NaH, DMF, 0°C→RT | 60–72% | ≥95% |

| Amide Coupling | Cyclopropanecarbonyl chloride, EDC, DCM | 65–70% | ≥95% |

How is the structural integrity of this compound validated in synthetic workflows?

Level: Basic

Answer:

Standard characterization methods include:

- 1H NMR: Confirms substitution patterns (e.g., sulfonyl and cyclopropane groups) via distinct proton environments (e.g., δ 1.0–1.5 ppm for cyclopropane protons) .

- Mass Spectrometry (ESI-MS): Validates molecular weight ([M+H]+ or [M−H]−) with <2 ppm error .

- HPLC: Ensures purity (>95%) using reverse-phase C18 columns and UV detection .

Advanced Tip: For diastereomer resolution, chiral HPLC or X-ray crystallography (e.g., as in ) may be required if stereocenters are present .

What experimental design considerations are critical for evaluating its nitric oxide synthase (NOS) inhibitory activity?

Level: Advanced

Answer:

Assay Design:

- Enzyme Source: Use recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells .

- Radiolabeled Substrate: Monitor L-arginine → L-citrulline conversion via [3H]-L-arginine incorporation .

- Control Compounds: Include selective inhibitors (e.g., 1400W for iNOS) to validate assay specificity.

Data Interpretation:

- IC50 Discrepancies: If contradictory results arise (e.g., high potency in iNOS but low in nNOS), assess off-target effects using kinase profiling panels or molecular docking studies.

- Metabolic Stability: Pre-screen compounds in hepatocyte models to rule out false negatives due to rapid degradation .

How do structural modifications influence biological activity?

Level: Advanced

Answer:

Key SAR Insights:

- Thiophene-2-sulfonyl Group: Critical for NOS binding; replacement with benzene sulfonyl reduces potency by 10-fold .

- Cyclopropane Carboxamide: Enhances metabolic stability compared to linear alkyl chains (e.g., ethyl or propyl groups) .

- Tetrahydroquinoline Core: Saturation improves solubility but may reduce membrane permeability; balance via logP optimization .

Methodology for SAR Studies:

Parallel Synthesis: Generate analogs via combinatorial chemistry (e.g., varying sulfonyl or carboxamide groups).

In Silico Modeling: Use docking (AutoDock Vina) to predict binding to NOS active sites.

Pharmacokinetic Screening: Prioritize analogs with favorable ADME profiles (e.g., Caco-2 permeability ≥5 × 10⁻⁶ cm/s).

What advanced analytical techniques resolve challenges in characterizing this compound?

Level: Advanced

Answer:

- X-ray Crystallography: Resolves absolute stereochemistry and supramolecular interactions (e.g., C–H⋯O/S bonds observed in similar compounds) .

- LC-MS/MS: Quantifies trace impurities (<0.1%) and degradation products under accelerated stability conditions (40°C/75% RH) .

- Dynamic NMR: Detects conformational flexibility in the cyclopropane ring (e.g., variable-temperature 1H NMR) .

Case Study: used crystallography to confirm dihedral angles between aromatic rings (8.5–13.5°), critical for understanding π-π stacking in target binding .

How are contradictory bioactivity data addressed in preclinical studies?

Level: Advanced

Answer:

Root-Cause Analysis:

Assay Variability: Replicate results across multiple labs (e.g., compare radioassay vs. colorimetric NOS activity measurements) .

Compound Stability: Test for hydrolytic degradation (e.g., cyclopropane ring opening under acidic conditions) via pH-stability profiling .

Off-Target Effects: Perform broad-panel screening (e.g., Eurofins CEREP panel) to identify unintended kinase or GPCR interactions .

Mitigation Strategy:

- Use orthogonal assays (e.g., SPR for binding affinity, cell-based NO detection) to confirm target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.